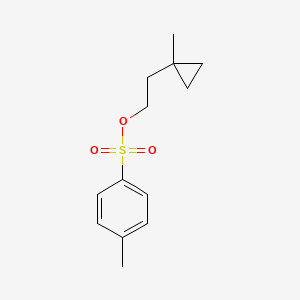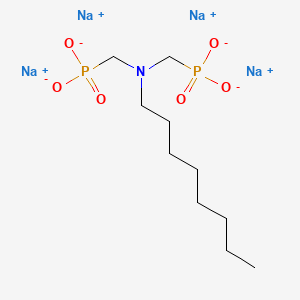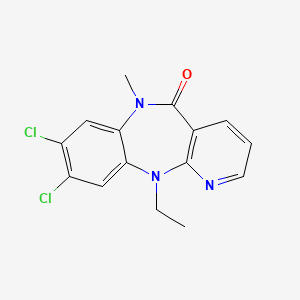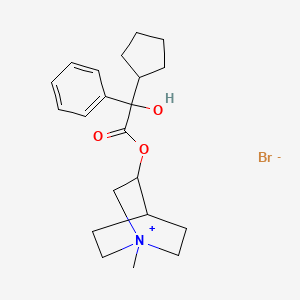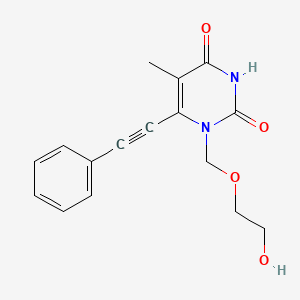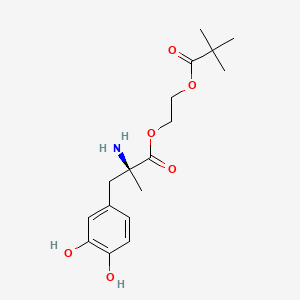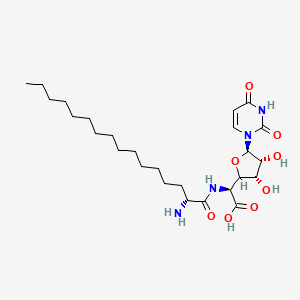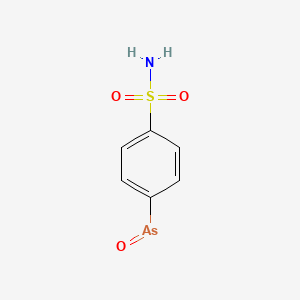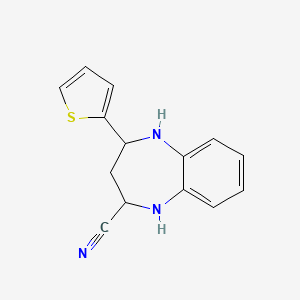
4-(2-Thienyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Thienyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by the presence of a thienyl group attached to the benzodiazepine core, which imparts unique chemical and biological properties. Benzodiazepines are well-known for their applications in medicine, particularly as anxiolytics, sedatives, and anticonvulsants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Thienyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a thienyl-substituted intermediate, followed by cyclization to form the benzodiazepine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to ensure environmental sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Thienyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The thienyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced benzodiazepine derivatives, and substituted thienyl compounds. These products can have different chemical and biological properties compared to the parent compound .
Applications De Recherche Scientifique
4-(2-Thienyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic, sedative, and anticonvulsant effects.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes .
Mécanisme D'action
The mechanism of action of 4-(2-Thienyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate neuronal activity, leading to its anxiolytic and sedative effects. The pathways involved include the enhancement of GABAergic neurotransmission, which results in increased inhibitory signaling in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Thienyl)pyrrolo[2,3-b]pyridine
- 4-(2-Thienyl)benzimidazole
- N-substituted 2,5-di(2-thienyl)pyrroles
Uniqueness
Compared to these similar compounds, 4-(2-Thienyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile has a unique benzodiazepine core structure, which imparts distinct pharmacological properties. The presence of the thienyl group further enhances its chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
38291-72-4 |
|---|---|
Formule moléculaire |
C14H13N3S |
Poids moléculaire |
255.34 g/mol |
Nom IUPAC |
4-thiophen-2-yl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile |
InChI |
InChI=1S/C14H13N3S/c15-9-10-8-13(14-6-3-7-18-14)17-12-5-2-1-4-11(12)16-10/h1-7,10,13,16-17H,8H2 |
Clé InChI |
QMFYSUPTPDYBCQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC2=CC=CC=C2NC1C3=CC=CS3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


